(2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Overview
Description
(2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) is a complex organic compound with a unique structure that includes multiple chiral centers and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of chiral centers. Common synthetic routes may involve the use of protecting groups such as pivaloyl chloride to protect hydroxyl groups, followed by selective deprotection and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Ester groups can be reduced to alcohols.
Substitution: Ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester groups can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) is used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis .
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and stereoselective reactions. Its unique structure allows researchers to investigate how enzymes interact with different functional groups and chiral centers .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to its structure could lead to the development of new drugs with specific biological activities .
Industry
In industry, (2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of (2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to participate in various biochemical reactions, including enzyme catalysis and receptor binding . The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(acetoxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate): Similar structure but with acetoxy groups instead of pivaloyloxy groups.
(2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(benzoyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate): Similar structure but with benzoyloxy groups instead of pivaloyloxy groups.
Uniqueness
The uniqueness of (2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[(2S)-2-hydroxy-2-[(2S,3S,4R,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3/t14-,15-,16-,17+,18-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVPHRSJRTWUAC-TXTZMMAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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